molecular formula C30H25F3N4O2 B10913854 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10913854
M. Wt: 530.5 g/mol
InChI Key: CQAKTKMFNOLJQB-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with methoxyphenyl and methylphenyl groups, along with a trifluoromethyl-substituted pyrimidine ring.

Preparation Methods

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of methoxyphenyl and methylphenyl groups. The final step involves the formation of the pyrimidine ring with a trifluoromethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact mechanism of action depends on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C30H25F3N4O2

Molecular Weight

530.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H25F3N4O2/c1-18-5-7-20(8-6-18)25-17-26(30(31,32)33)35-29(34-25)37-28(22-11-15-24(39-4)16-12-22)19(2)27(36-37)21-9-13-23(38-3)14-10-21/h5-17H,1-4H3

InChI Key

CQAKTKMFNOLJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC=C(C=C4)OC)C)C5=CC=C(C=C5)OC)C(F)(F)F

Origin of Product

United States

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